molecular formula C9H5Cl2F2NO B1410834 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile CAS No. 1803806-68-9

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Cat. No. B1410834
CAS RN: 1803806-68-9
M. Wt: 252.04 g/mol
InChI Key: DLFOHPZCCKIJCA-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile, or 2,3-DCM-4-DFMPA, is a chemical compound that has a wide range of applications in the scientific research community. It is a versatile compound due to its ability to react with a variety of substrates, and has been found to have many biochemical and physiological effects.

Scientific Research Applications

2,3-DCM-4-DFMPA has a wide range of applications in the scientific research community. It has been used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a building block in the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, dyes, and other chemicals.

Mechanism of Action

2,3-DCM-4-DFMPA is believed to act as a catalyst in certain chemical reactions. It is believed to act by forming a covalent bond with the substrate, which then facilitates the reaction. This covalent bond is believed to be stabilized by the presence of fluorine atoms in the molecule. The presence of these fluorine atoms also makes the molecule more reactive, allowing it to react with a variety of substrates.
Biochemical and Physiological Effects
2,3-DCM-4-DFMPA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, and to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2,3-DCM-4-DFMPA has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under normal laboratory conditions. It is also highly reactive, allowing it to react with a variety of substrates. However, it is also highly toxic, and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 2,3-DCM-4-DFMPA. It could be used in the synthesis of new pharmaceuticals, pesticides, dyes, and other chemicals. It could also be used in the development of new catalysts, or in the development of new materials. Additionally, its biochemical and physiological effects could be further studied to gain a better understanding of its potential applications in medicine.

properties

IUPAC Name

2-[2,3-dichloro-4-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F2NO/c10-7-5(3-4-14)1-2-6(8(7)11)15-9(12)13/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFOHPZCCKIJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.